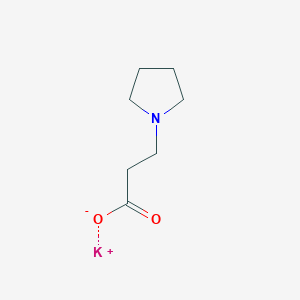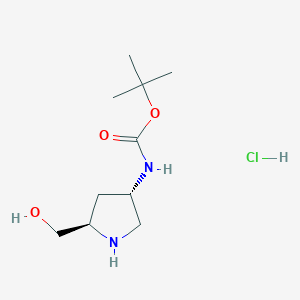
2-Amino-4-methyl-5-pentylthiophene-3-carboxamide
Vue d'ensemble
Description
2-Amino-4-methyl-5-pentylthiophene-3-carboxamide, also known as AMPT, is a small molecule that has been widely studied for its potential applications in the field of synthetic organic chemistry. AMPT is a versatile molecule with a wide range of applications in research, including its use in the synthesis of other molecules, its potential for use in medical research, and its ability to be used in various laboratory experiments.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis Techniques : Some research focuses on the synthesis of similar thiophene-3-carboxamide derivatives. For example, the synthesis of 4-Amino-1-methyl-3-n-propylpyrazole-5-carboxamide from 2-pentanone involves multiple steps including Claisen condensation, cyclization, methylation, hydrolysis, nitration, and reduction (Shen Zhi-qin & Sinopec Shanghai, 2002).
Molecular Structure Analysis : Studies have investigated the molecular structure of related compounds, such as 2-Amino-3-Ethyl Carboxamido-4-Metyl-5-Carboxy Ethyl Thiophene. This research focuses on the molecular geometry in the solid state, hydrogen bonding, and stability of the crystal packing (D. Dey et al., 2012).
Biological Activities
Antibacterial and Antifungal Properties : Thiophene-3-carboxamide derivatives have been studied for their antibacterial and antifungal activities. Two such compounds showed significant activity against various microbial strains (Vasu et al., 2003).
Antimicrobial Activity : The synthesis and study of antimicrobial activity of similar thiophene derivatives have been conducted, revealing that some compounds exhibit more activity than reference drugs against certain strains of bacteria and fungi (S. Kolisnyk et al., 2015).
Pharmaceutical Applications
Synthesis of Antibiotics and Antibacterial Drugs : Research in heterocyclic synthesis with thiophene-2-carboxamide has been directed towards the creation of new antibiotic and antibacterial drugs. This involves the synthesis of pyrimidinone derivatives and evaluation of their biological activity (G. Ahmed, 2007).
Synthesis of Biologically Active Compounds : The utility of 2-aminothiophene-3-carboxamide in synthesizing biologically active, fused heterocyclic derivatives has been explored. This includes the synthesis of compounds with antimicrobial activity against bacteria (W. Wardakhan et al., 2005).
Propriétés
IUPAC Name |
2-amino-4-methyl-5-pentylthiophene-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2OS/c1-3-4-5-6-8-7(2)9(10(12)14)11(13)15-8/h3-6,13H2,1-2H3,(H2,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARQJLEHAVQKWLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=C(C(=C(S1)N)C(=O)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-methyl-5-pentylthiophene-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(3-Bromopropoxy)methyl]oxane](/img/structure/B1438028.png)


![1-[3-Fluoro-4-(pyridin-3-yloxy)phenyl]ethan-1-amine](/img/structure/B1438031.png)
![4-(2,3,4-trifluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1438032.png)





![[3-(2-Methyl-1h-imidazol-1-yl)propyl]amine dihydrochloride](/img/structure/B1438043.png)

![2-[2-(1-Methyl-2-piperidinyl)ethoxy]-3-phenylpropylamine](/img/structure/B1438048.png)